N1-(3-fluorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
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Overview
Description
N’-(3-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a fluorophenyl group, a thiazole ring, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH control is common to optimize the reaction efficiency and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N’-(3-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N’-(3-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N’-(3-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and thiazole ring can interact with specific sites on these targets, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Gefitinib
- Potassium trifluoroborate salts
Uniqueness
N’-(3-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl group and a thiazole ring allows for versatile reactivity and potential interactions with a wide range of molecular targets.
Properties
Molecular Formula |
C21H20FN3O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-6-8-15(9-7-13)21-24-14(2)18(28-21)10-11-23-19(26)20(27)25-17-5-3-4-16(22)12-17/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27) |
InChI Key |
VVDURONORCGFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
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